2-nitro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide
Overview
Description
2-nitro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that features a thiazolo[5,4-b]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth, survival, proliferation, and differentiation .
Mechanism of Action
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its activity . This inhibition is achieved through the formation of a charged interaction between the sulfonamide NH proton of the compound and Lys802 in PI3Kα .
Biochemical Pathways
The inhibition of PI3K affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell growth, proliferation, and survival . By inhibiting PI3K, the compound can potentially disrupt these cellular processes, which are often dysregulated in diseases like cancer .
Pharmacokinetics
The compound’s potent inhibitory activity suggests it may have favorable bioavailability .
Result of Action
The result of the compound’s action is the inhibition of PI3K, leading to the disruption of the PI3K/AKT/mTOR pathway . This disruption can potentially lead to the inhibition of cell growth and proliferation, particularly in cancer cells where this pathway is often overactive .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the charge interaction between the compound and PI3Kα . .
Biochemical Analysis
Biochemical Properties
2-nitro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide has been identified as a potent inhibitor of phosphoinositide 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them an important target for therapeutic interventions .
Cellular Effects
In cellular contexts, this compound has been shown to inhibit PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values . This suggests that the compound could have significant effects on cellular processes regulated by these enzymes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to PI3Ks and inhibiting their enzymatic activity . This inhibition can lead to changes in gene expression and cellular signaling pathways, potentially impacting a variety of cellular functions .
Metabolic Pathways
Given its role as a PI3K inhibitor, it may interact with enzymes or cofactors involved in PI3K signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[5,4-b]pyridine derivatives, including 2-nitro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide, typically involves multiple steps starting from commercially available substances. The process often includes the formation of the thiazole ring followed by the annulation of the pyridine ring. The reaction conditions usually involve moderate to high temperatures and the use of catalysts to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production methods for such compounds are designed to optimize yield and purity. These methods often involve the use of automated synthesis equipment and high-throughput screening techniques to identify the most efficient reaction conditions. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Cyclization: The thiazole and pyridine rings can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile and temperatures ranging from room temperature to elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various sulfonamide derivatives .
Scientific Research Applications
2-nitro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a PI3K inhibitor, which is important in cancer research.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer due to its ability to inhibit key signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-florophenyl sulfonamide
- 5-chlorothiophene-2-sulfonamide
- 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues
Uniqueness
2-nitro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is unique due to its specific structural features, such as the nitro group and the thiazolo[5,4-b]pyridine moiety, which contribute to its potent PI3K inhibitory activity. The presence of the sulfonamide group also enhances its binding affinity and specificity towards PI3K compared to other similar compounds .
Properties
IUPAC Name |
2-nitro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O4S2/c23-22(24)15-5-1-2-6-16(15)28(25,26)21-13-9-7-12(8-10-13)17-20-14-4-3-11-19-18(14)27-17/h1-11,21H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYUCMQAZFCGJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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